N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine
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Overview
Description
N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine can be achieved through various synthetic routes. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis of benzothiazole derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroacetyl chloride, dimethyl formamide, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .
Scientific Research Applications
N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . These compounds have shown promising results in inhibiting the growth of various bacterial and fungal strains, as well as in the treatment of certain types of cancer . In the industry, benzothiazole derivatives are used in the production of dyes, rubber accelerators, and other chemical products .
Mechanism of Action
The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, these compounds have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition results in the weakening of the bacterial cell wall and ultimately leads to cell death.
Comparison with Similar Compounds
N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine can be compared with other benzothiazole derivatives, such as N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and N’-(1,3-benzothiazol-2-yl)-arylamides . These compounds share similar structural features but may differ in their biological activities and applications. For instance, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide has been studied for its antimicrobial properties, while N’-(1,3-benzothiazol-2-yl)-arylamides have shown potential as antibacterial agents . The uniqueness of this compound lies in its specific molecular structure, which may confer distinct biological activities and applications.
Properties
CAS No. |
920520-05-4 |
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Molecular Formula |
C19H15N3OS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine |
InChI |
InChI=1S/C19H15N3OS/c1-23-17-12-14(21-13-8-10-20-11-9-13)6-7-15(17)19-22-16-4-2-3-5-18(16)24-19/h2-12H,1H3,(H,20,21) |
InChI Key |
JITVDYOPSHDJPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=NC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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